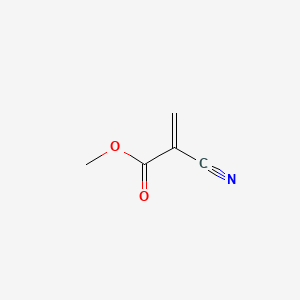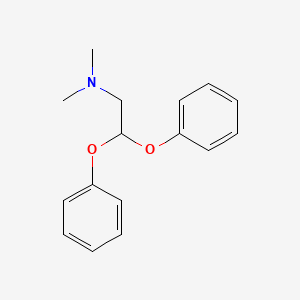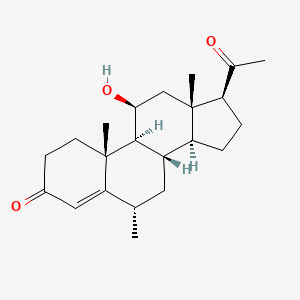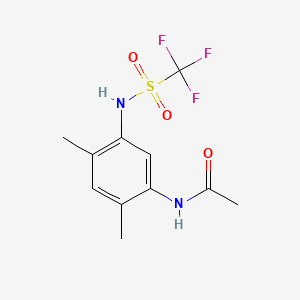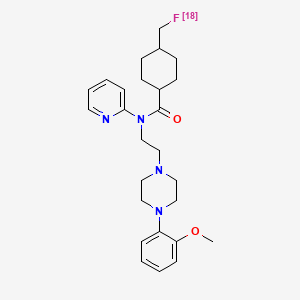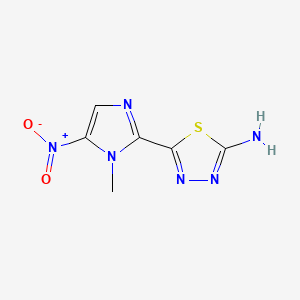
Mauritianin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Isolation and Structure of Mauritianin
This compound, a flavonol glycoside, was isolated from the whole plant of Lysimachia mauritiana. Its structure was determined as kaempferol-3-O-(2,6-di-O-α-rhamnopyranosyl-β-galactopyranoside) (Yasukawa & Takido, 1987).
Pharmacological Potential and Sources
This compound, a rare flavonoid, has shown pharmacological potential. It is found in various species of the genus Astragalus, notably in A. cicer and A. onobrychis, suggesting these species as potential sources of this compound (Shkondrov et al., 2020).
Neurodegenerative Disease Therapy
A study on the in vitro effects of this compound, isolated from Astragalus monspessulanus subsp. monspessulanus, revealed its potential in the complex therapy of neurodegenerative diseases. This was demonstrated through its effects on the contractility of a. basilaris, suggesting beneficial effects on vascular tone (Kadinov et al., 2023).
Immunomodulatory Properties
The seed extract of Ziziphus mauritiana was found to significantly up-regulate cell-mediated and humoral immune responses. This suggests this compound's role in enhancing the immune system, making it a candidate for immunomodulatory therapies (Mishra & Bhatia, 2010).
Anticancer Applications
This compound, as part of the Ziziphus mauritiana extract, exhibited potent anticancer potential in vitro against various cell lines and in vivo against Ehrlich ascites carcinoma in mice, indicating its potential as an anticancer agent (Mishra, Khullar, & Bhatia, 2010).
DNA Topoisomerase I Inhibition
This compound, along with other compounds, was isolated from Rinorea anguifera and identified as a new inhibitor of topoisomerase I, an enzyme involved in DNA replication. This suggests its potential application in cancer treatment where DNA replication is a key target (Ma et al., 2005).
Mechanism of Action
Action Environment
The action, efficacy, and stability of Mauritianin can be influenced by various environmental factors . These factors can include the physiological environment (such as pH and temperature), the presence of other molecules, and the specific cellular context. Understanding these influences is crucial for optimizing the use of the compound and predicting its behavior in different contexts.
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Mauritianin can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,4-Dihydroxybenzoic acid", "3,4-Dihydroxybenzoic acid", "Phloroglucinol", "Ethyl chloroformate", "Triethylamine", "Methanol", "Dichloromethane", "Diethyl ether" ], "Reaction": [ "Step 1: Protection of the phenolic hydroxyl groups of 2,4-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid using ethyl chloroformate and triethylamine in dichloromethane.", "Step 2: Condensation of the protected 2,4-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid with phloroglucinol in the presence of triethylamine in dichloromethane to form a triarylpyrazoline intermediate.", "Step 3: Deprotection of the triarylpyrazoline intermediate using methanol to obtain the desired product, Mauritianin.", "Step 4: Purification of the crude product using column chromatography with a solvent system of methanol and diethyl ether." ] } | |
CAS RN |
109008-28-8 |
Molecular Formula |
C33H40O19 |
Molecular Weight |
740.7 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C33H40O19/c1-10-19(38)23(42)25(44)31(46-10)50-28-21(40)17(9-34)49-33(30(28)52-32-26(45)24(43)20(39)11(2)47-32)51-29-22(41)18-15(37)7-14(36)8-16(18)48-27(29)12-3-5-13(35)6-4-12/h3-8,10-11,17,19-21,23-26,28,30-40,42-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21-,23+,24+,25+,26+,28-,30+,31-,32-,33+/m0/s1 |
InChI Key |
AEOBNVBHRFQADS-DNDPRTLXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)O)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O |
Appearance |
Solid powder |
melting_point |
202 - 204 °C |
Other CAS RN |
109008-28-8 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
kaempferol 3-O-(2,6-di-O-alpha-L-rhamnopyranosyl)-beta-D-galactopyranoside mauritianin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



